2,3-Dihydrofuro[3,2-b]quinolin-9-amine
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Overview
Description
“2,3-Dihydrofuro[3,2-b]quinolin-9-amine” is a chemical compound . Unfortunately, there is not much information available about this specific compound .
Molecular Structure Analysis
The molecular weight of “this compound” is 186.21 . The InChI code is 1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13)
.
Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature is room temperature .
Scientific Research Applications
Synthesis and Chemistry
- Sulphur-substituted pyrrolo[3, 4-b]quinolines, including derivatives related to 2,3-Dihydrofuro[3,2-b]quinolin-9-amine, show potential in antimicrobial applications. Their amine complexes demonstrate enhanced antimicrobial activity against selected Gram-positive pathogens (Es, Staskun, & Vuuren, 2005).
Biological Evaluation
- Furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, structurally related to this compound, have been synthesized and assessed for their potential as tacrine analogues in Alzheimer's disease treatment. They exhibit inhibitory properties against BuChE, a key enzyme in Alzheimer's pathology (Martins et al., 2011).
Anticancer Potential
- N-Phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, similar to this compound, have been identified as potent inducers of apoptosis in cancer cells. This suggests potential applications in cancer therapy (Zhang et al., 2008).
Synthesis Methods
- Efficient methods for synthesizing tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines, which include structures like this compound, have been developed. These methods can be used to create derivatives found in biologically active molecules (Porashar et al., 2022).
Neurotropic Activity
- Annelated 4-aminopyridines structurally related to this compound have demonstrated neurotropic activity in animal models. This suggests potential applications in neurological research and therapy (Zaliznaya et al., 2020).
Antitubercular Properties
- Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, structurally related to this compound, have shown significant antitubercular activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Kantevari et al., 2011).
Antioxidant, Anti-Inflammatory, and Analgesic Activities
- Derivatives of pyrimido[4,5-b]quinolines, related to this compound, have been identified to possess significant antioxidant, anti-inflammatory, and analgesic activities, expanding their potential therapeutic applications (El-Gazzar et al., 2009).
Safety and Hazards
The safety information available indicates that “2,3-Dihydrofuro[3,2-b]quinolin-9-amine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
It’s known that quinoline-containing compounds, which include 2,3-dihydrofuro[3,2-b]quinolin-9-amine, have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
It’s suggested that the formation of a highly electrophilic quinoline type o-quinone methide is an intermediate step in the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides . This could potentially play a role in its interaction with its targets.
Biochemical Pathways
Quinoline-containing compounds have been reported to strongly activate cell apoptosis , which is a crucial pathway in cancer treatment.
Result of Action
Quinoline-containing compounds have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Analysis
Biochemical Properties
The quinolones and their heteroannulated derivatives, such as 2,3-Dihydrofuro[3,2-b]quinolin-9-amine, have high importance due to their diverse spectrum of biological activities as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities
Cellular Effects
. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Quinoline derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]quinolin-9-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZWGSWFCGKDCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=CC=CC=C3N=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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